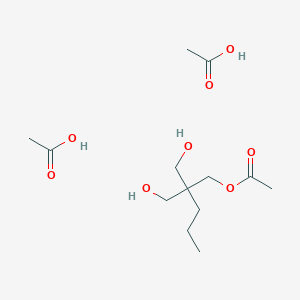
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate typically involves the esterification of acetic acid with 2,2-bis(hydroxymethyl)pentanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 2,2-bis(hydroxymethyl)pentanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid moiety.
Propyl acetate: Similar ester with a different alkyl group.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is unique due to the presence of the 2,2-bis(hydroxymethyl)pentyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
14274-62-5 |
|---|---|
Molecular Formula |
C13H26O8 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
acetic acid;2,2-bis(hydroxymethyl)pentyl acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-3-4-9(5-10,6-11)7-13-8(2)12;2*1-2(3)4/h10-11H,3-7H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
SUCYFLRAYXOZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


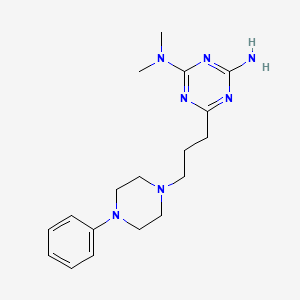



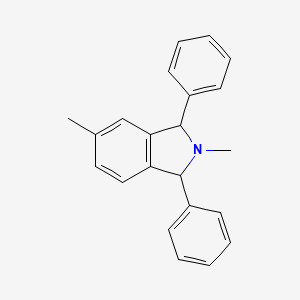



![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
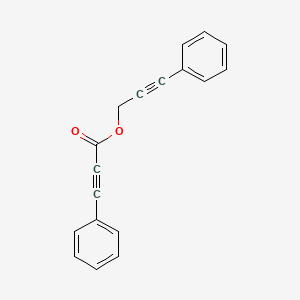
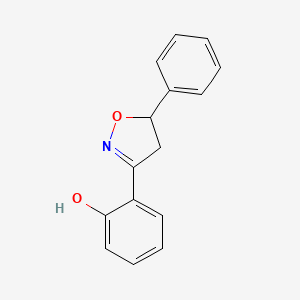
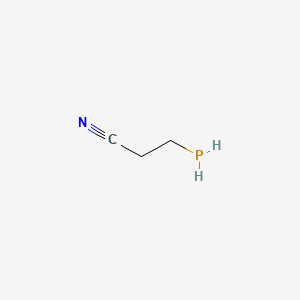

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
